molecular formula C24H32FN5O2 B2943363 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941958-66-3

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2943363
CAS No.: 941958-66-3
M. Wt: 441.551
InChI Key: SUVKQSFDDLQQKU-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound with the CAS Number 941958-66-3 and a molecular formula of C24H32FN5O2 . It features a molecular weight of 441.5 g/mol . This oxalamide derivative is characterized by a complex structure that incorporates several pharmacologically significant motifs, including a 4-fluorobenzyl group, a 4-methylpiperazine ring, and a dimethylaminophenyl unit . Compounds with similar structural features, particularly those containing the oxalamide core, are frequently investigated in medicinal chemistry for their potential as molecular scaffolds . The presence of both hydrogen bond donors and acceptors in the oxalamide functional group may facilitate specific interactions with biological targets. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O2/c1-28(2)21-10-6-19(7-11-21)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-18-4-8-20(25)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVKQSFDDLQQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, also known by its CAS number 900006-28-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The structural features that contribute to its biological activity include:

  • Dimethylamino group : Enhances solubility and may influence receptor interactions.
  • Piperazine moiety : Known for its role in neuropharmacology.
  • Fluorobenzyl group : Potentially increases binding affinity to target proteins.
PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cells, suggesting potential anticancer properties.

Neuroprotective Effects

Studies have demonstrated that oxalamides containing piperazine can protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective mechanism is believed to involve modulation of intracellular signaling pathways that promote cell survival.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly impact its biological activity. For example:

  • Electron-donating groups : Enhancing binding affinity and selectivity for target receptors.
  • Functional group variations : Altering the potency against various biological targets.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
N1-benzyl-N2-[1-naphthyl] ethyl oxalamideAnticancer0.9 ± 0.2
N1-benzoyl-N2-[1-naphthyl] ethyl oxalamideCalcium receptor modulation5.4 ± 0.5
N1-benzyl-N2-[4-methoxy] phenyl oxalamideNeuroprotectionNot specified

Study on Anticancer Activity

A recent study evaluated the anticancer properties of related oxalamide compounds, revealing significant cytotoxicity against various cancer cell lines, particularly highlighting the effectiveness of modifications at the benzyl group.

Neuroprotective Mechanism Investigation

In vitro studies indicated that compounds with piperazine moieties could significantly reduce neuronal cell death caused by oxidative stress, demonstrating a potential therapeutic avenue for neurodegenerative diseases.

Comparison with Similar Compounds

N1-(2-Chlorobenzyl)-N2-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877633-38-0)

  • Key Differences: N2-substituent: 2-Chlorobenzyl vs. 4-fluorobenzyl in the target compound. Chlorine increases lipophilicity but may reduce metabolic stability compared to fluorine. Piperazine substitution: 2-Fluorophenylpiperazine vs. 4-methylpiperazine. Additional moiety: Furan-2-yl in the ethyl chain, which may enhance solubility but introduce metabolic liabilities .
Property Target Compound CAS 877633-38-0
Molecular Weight Not reported 484.9 g/mol
Substituent Effects Balanced lipophilicity/basicity High lipophilicity (Cl, furan)
Pharmacokinetic (PK) Likely improved CNS penetration Potential hepatic metabolism

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-Methoxyethyl)oxalamide (CAS: 877632-14-9)

  • Key Differences :
    • N1-substituent : 4-Fluorophenylpiperazine vs. 4-methylpiperazine. Fluorophenyl enhances aromatic interactions but may reduce solubility.
    • N2-substituent : 2-Methoxyethyl vs. 4-fluorobenzyl. Methoxyethyl is less bulky but lacks fluorinated metabolic resistance.
    • Molecular Weight : 418.5 g/mol (vs. ~500 g/mol estimated for the target), suggesting better bioavailability .
Property Target Compound CAS 877632-14-9
Solubility Moderate (fluorobenzyl) Higher (methoxyethyl)
Target Interaction Stronger basicity (methylpiperazine) Weaker (fluorophenylpiperazine)
Metabolic Stability High (fluorine, methylpiperazine) Moderate (methoxyethyl)

Comparison with Non-Oxalamide Fluorinated Piperazine Derivatives

N-(4-Fluorophenyl)-2-(Piperazin-1-yl)acetamide

  • Key Differences: Lacks the oxalamide backbone, reducing hydrogen-bonding capacity. Fluorophenyl group retained but without methylpiperazine’s basicity .

Methyl 4-(4-Fluorophenyl)piperazine-1-carboxylate

  • Key Differences :
    • Carboxylate ester replaces oxalamide, altering electron distribution.
    • Methyl ester may hydrolyze in vivo, reducing plasma half-life compared to the target compound’s stable amide bonds .

Key Research Findings

  • Substituent Position Matters : Fluorine at the para position (as in the target compound) improves metabolic stability over ortho/meta isomers, aligning with WHO reports on fluorinated fentanyl analogs .
  • Piperazine Substitution : Methylpiperazine in the target compound enhances basicity and CNS penetration compared to fluorophenylpiperazines in analogs .
  • Oxalamide vs. Carboxamide : Oxalamide derivatives generally exhibit stronger hydrogen-bonding interactions, improving target affinity over simpler carboxamides .

Q & A

Basic: What are the methodological challenges in synthesizing this compound, and how can they be addressed?

Answer:
The synthesis involves multi-step reactions with potential bottlenecks, such as low yields during the coupling of the oxalamide moiety or instability of intermediates. Key strategies include:

  • Optimizing reaction conditions : Use of coupling agents like HATU or EDCI for amide bond formation, monitored by TLC or HPLC for intermediate stability .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) or recrystallization to isolate high-purity products (>95%) .
  • Characterization : Confirm structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : Assign peaks for dimethylamino (δ2.83.1\delta \sim2.8–3.1 ppm), fluorobenzyl (δ7.07.3\delta \sim7.0–7.3 ppm), and piperazine protons (δ2.53.5\delta \sim2.5–3.5 ppm) .
  • Mass Spectrometry : HRMS to verify molecular ions (e.g., [M+H]+^+) and rule out byproducts .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can computational modeling accelerate synthesis optimization?

Answer:

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) to identify transition states and optimize reaction conditions (e.g., solvent, temperature) .
  • Machine Learning : Train models on existing reaction data to predict yields or side-product formation for similar piperazine-containing compounds .
  • Solubility Prediction : Use COSMO-RS simulations to select solvents for crystallization .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

  • Dose-Response Analysis : Compare EC50_{50} values under standardized assay conditions (e.g., cell lines, incubation times) .
  • Target Selectivity Profiling : Use radioligand binding assays (e.g., 3H^3H-histamine for H1/H4 receptors) to confirm target engagement vs. off-target effects .
  • Meta-Analysis : Aggregate data from independent studies using tools like RevMan to identify confounding variables (e.g., impurity levels >5%) .

Advanced: What strategies are effective for studying polymorphic forms?

Answer:

  • Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) with 24 solvents to identify stable polymorphs or solvates .
  • PXRD and DSC : Compare diffraction patterns and melting points to distinguish forms (e.g., hemi-tartrate vs. free base) .
  • Stability Testing : Accelerated aging studies (40°C/75% RH) to assess hygroscopicity and phase transitions .

Basic: What in vitro assays are recommended for initial biological evaluation?

Answer:

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains (MIC reported in µg/mL) .
  • Anticancer Screening : NCI-60 cell panel testing with IC50_{50} determination via MTT assay .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with Z^\prime-factor validation .

Advanced: How to design mechanism-of-action (MoA) studies for this compound?

Answer:

  • CRISPR-Cas9 Knockout : Validate target dependency by deleting putative receptors (e.g., dopamine D3 or histamine H1) in cellular models .
  • Kinetic Binding Studies : Surface plasmon resonance (SPR) to measure konk_{on}/koffk_{off} rates for receptor-ligand interactions .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatocyte incubations .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Activation Optimization : Test carbodiimide (DCC) vs. uronium (HATU) agents for oxalamide formation .
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc) to prevent side reactions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of bulky intermediates .

Advanced: What approaches are suitable for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-Cl or 4-CF3_3) to assess impact on potency .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with biological activity .
  • Free-Wilson Analysis : Deconstruct the molecule into fragments to quantify contributions of dimethylamino or piperazine groups .

Advanced: How to assess metabolic stability using in silico tools?

Answer:

  • CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-demethylation of piperazine) .
  • MetaSite Modeling : Predict phase I/II metabolites and compare with experimental LC-HRMS data .
  • Half-Life Estimation : Apply QSAR models trained on microsomal stability datasets for piperazine derivatives .

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